molecular formula C7H6N2O2 B2765950 5-Isocyanato-2-methoxypyridine CAS No. 918525-01-6

5-Isocyanato-2-methoxypyridine

Cat. No.: B2765950
CAS No.: 918525-01-6
M. Wt: 150.137
InChI Key: JWFJBXAKNZCOLA-UHFFFAOYSA-N
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Description

5-Isocyanato-2-methoxypyridine is an organic compound with the molecular formula C7H6N2O2. It is a derivative of pyridine, featuring an isocyanate group at the 5-position and a methoxy group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyanato-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require a controlled environment to prevent the decomposition of the isocyanate group. The general reaction can be represented as follows:

[ \text{2-Methoxypyridine} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of protective atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Isocyanato-2-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.

    Cycloaddition: It can participate in cycloaddition reactions to form heterocyclic compounds.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Amines: Used in nucleophilic substitution reactions.

    Water: Used in hydrolysis reactions.

    Catalysts: Various catalysts can be used to facilitate cycloaddition reactions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Heterocycles: Formed from cycloaddition reactions.

    Amines: Formed from hydrolysis.

Scientific Research Applications

5-Isocyanato-2-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Isocyanato-2-methoxypyridine involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is exploited in various synthetic applications to form ureas, carbamates, and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Isocyanato-5-methoxypyridine: Similar structure but with the isocyanate and methoxy groups swapped.

    5-Isocyanato-2-chloropyridine: Similar structure but with a chlorine atom instead of a methoxy group.

    5-Isocyanato-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

5-Isocyanato-2-methoxypyridine is unique due to the presence of both an isocyanate and a methoxy group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

5-isocyanato-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-11-7-3-2-6(4-8-7)9-5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFJBXAKNZCOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918525-01-6
Record name 5-isocyanato-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 6-methoxy-nicotinic acid (0.459 g, 3 mmol) (Matrix) in toluene (15 mL) was added diphenylphosphoryl azide (0.958 g, 3.5 mmol) (Aldrich), followed by the addition of triethylamine (0.35 g, 3.6 mmol) (Aldrich). The mixture was stirred at room temperature for 30 minutes and the mixture became clear. Then the mixture was heated at 80° C. for 2 hours. The mixture was cooling down to room temperature to give crude 5-isocyanato-2-methoxy-pyridine as 0.2 M solution of toluene and used for the next step without further purification.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.459 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.958 g
Type
reactant
Reaction Step Three
Quantity
0.35 g
Type
reactant
Reaction Step Four

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